molecular formula C11H13NO2 B094673 Ephedroxane CAS No. 16251-46-0

Ephedroxane

Cat. No. B094673
CAS RN: 16251-46-0
M. Wt: 191.23 g/mol
InChI Key: MNYARIILPGRTQL-WPRPVWTQSA-N
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Description

Ephedroxane is a chemical compound with the molecular formula C11H13NO2 . It is also known by other names such as (4S,5R)-3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-one .


Synthesis Analysis

Ephedroxane is related to Ephedrine, which is an adrenergic amine present in many kinds of pharmaceutical preparations . Ephedrine is obtained by synthesis or from natural sources . The commercial production of Ephedrine can occur by a chemical synthesis that has been developed to obtain racemic mixtures of Ephedrine .


Molecular Structure Analysis

The molecular structure of Ephedroxane consists of 11 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms .


Chemical Reactions Analysis

Ephedroxane is related to Ephedra, which contains more than 100 compounds, including alkaloids, flavonoids, tannins, sugars, and organic phenolic acids . Ephedra has a wide range of pharmacological effects on the central nervous system, cardiovascular system, and smooth muscle .


Physical And Chemical Properties Analysis

Ephedroxane has an average mass of 191.226 Da and a monoisotopic mass of 191.094635 Da .

Scientific Research Applications

Anti-inflammatory Actions

Ephedroxane, along with similar alkaloids, has been studied for its anti-inflammatory properties. Research demonstrates its capability to inhibit hind-paw edema in mice, indicating potent anti-inflammatory activity at the early exudative stage of inflammation. These findings suggest that ephedroxane could have therapeutic applications in conditions characterized by inflammation (Kasahara et al., 1985).

Pharmacological Effects

Ephedroxane has been observed to exert inhibitory actions on the central nervous system, differentiating it from related compounds like ephedrine. Its effects on the autonomic nervous system and in antihistamine and antibarium activities have been explored, indicating potential diverse pharmacological applications (Hikino et al., 1985).

Anticancer and Antioxidant Potential

Ephedra aphylla, containing compounds including ephedroxane, has shown promise in anticancer research. Studies indicate significant antiproliferative activity against certain cancer cell lines and antioxidant potentials, suggesting possible use in cancer treatment and prevention of oxidative stress-related diseases (Al-Awaida et al., 2018).

Future Directions

Ephedroxane is related to Ephedra, which has shown unique efficacy in the treatment of various diseases and has been used in traditional Chinese medicine for more than 5000 years . Future research on Ephedroxane could focus on its potential applications in medicine and the pharmaceutical industry .

properties

CAS RN

16251-46-0

Product Name

Ephedroxane

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

(4S,5R)-3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H13NO2/c1-8-10(14-11(13)12(8)2)9-6-4-3-5-7-9/h3-8,10H,1-2H3/t8-,10-/m0/s1

InChI Key

MNYARIILPGRTQL-WPRPVWTQSA-N

Isomeric SMILES

C[C@H]1[C@H](OC(=O)N1C)C2=CC=CC=C2

SMILES

CC1C(OC(=O)N1C)C2=CC=CC=C2

Canonical SMILES

CC1C(OC(=O)N1C)C2=CC=CC=C2

Other CAS RN

16251-46-0

synonyms

ephedroxane
ephedroxane, (4R-cis)-isomer
ephedroxane, (4R-trans)-isomer
ephedroxane, (4S-trans)-isomer
ephedroxane, (cis-(+-))-isomer
ephedroxane, (trans-(+-))-isomer
pseudoephedroxane

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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